UU-T02

Wnt Signaling β-Catenin Protein-Protein Interaction

UU-T02 (CAS 1500080-17-0) is a novel, potent, and selective small-molecule inhibitor of the β-catenin/Tcf4 protein-protein interaction (PPI), a critical downstream event in the canonical Wnt/β-catenin signaling pathway. This compound exhibits a Ki of 1.36 μM in a fluorescence polarization (FP) competitive inhibition assay and displays significant selectivity over related β-catenin interactions.

Molecular Formula C33H33ClN4O9
Molecular Weight 665.096
CAS No. 1500080-17-0
Cat. No. B611609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUU-T02
CAS1500080-17-0
SynonymsUU-T02;  UU-T-02;  UU-T 02;  UUT02;  UUT-02;  UUT 02; 
Molecular FormulaC33H33ClN4O9
Molecular Weight665.096
Structural Identifiers
SMILESCOC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC2=CC=CC=C2C=C1)NC(=O)CC3=CC4=C(N3)C=CC(=C4)Cl
InChIInChI=1S/C33H33ClN4O9/c1-47-33(46)25(10-11-29(40)41)37-32(45)27(17-30(42)43)38-31(44)26(13-18-6-7-19-4-2-3-5-20(19)12-18)36-28(39)16-23-15-21-14-22(34)8-9-24(21)35-23/h2-9,12,14-15,25-27,35H,10-11,13,16-17H2,1H3,(H,36,39)(H,37,45)(H,38,44)(H,40,41)(H,42,43)/t25-,26-,27-/m0/s1
InChIKeySGTICZUBRHDIMI-QKDODKLFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UU-T02 (CAS 1500080-17-0): A Potent and Selective β-Catenin/Tcf4 PPI Inhibitor for Wnt Signaling Research


UU-T02 (CAS 1500080-17-0) is a novel, potent, and selective small-molecule inhibitor of the β-catenin/Tcf4 protein-protein interaction (PPI), a critical downstream event in the canonical Wnt/β-catenin signaling pathway [1]. This compound exhibits a Ki of 1.36 μM in a fluorescence polarization (FP) competitive inhibition assay and displays significant selectivity over related β-catenin interactions [2]. The Wnt/β-catenin pathway is hyperactivated in a variety of cancers, particularly colorectal cancer, making UU-T02 a key tool compound for investigating oncogenic signaling and potential therapeutic interventions [3].

Why UU-T02 Cannot Be Replaced by Generic Wnt Pathway Inhibitors


While numerous small molecules target the Wnt/β-catenin pathway, UU-T02 is distinguished by its direct and selective inhibition of the β-catenin/Tcf4 protein-protein interaction [1]. Generic Wnt inhibitors often act upstream or exhibit promiscuous activity, whereas UU-T02's mechanism of action is precisely defined. Direct comparison of its Ki value and selectivity profile against other β-catenin/Tcf inhibitors reveals significant quantitative differences in potency and specificity [2]. Simply substituting UU-T02 with another in-class compound like iCRT14 or CGP049090 would lead to substantial changes in experimental conditions due to their lower affinity for the target interaction, and in the case of UU-T03, a prodrug form would introduce different cellular permeability and metabolic liabilities [3]. The quantitative evidence presented in Section 3 demonstrates these critical differentiators.

Quantitative Differentiation of UU-T02 from Closest Analogs: Evidence for Scientific Selection


UU-T02 Exhibits 40-Fold Higher Affinity for β-Catenin/Tcf4 than iCRT14 in Biochemical Assays

UU-T02 demonstrates a significantly higher binding affinity for the β-catenin/Tcf4 PPI compared to the commercial inhibitor iCRT14. In a direct head-to-head comparison using a fluorescence polarization (FP) assay, UU-T02 shows a Ki of 1.36 μM, whereas iCRT14 displays a Ki of 54 ± 5.2 μM . This represents a 40-fold difference in potency, indicating that UU-T02 is a far more effective tool for disrupting this specific protein-protein interaction in vitro.

Wnt Signaling β-Catenin Protein-Protein Interaction

UU-T02 Provides Over 6-Fold Superior Biochemical Potency Against β-Catenin/Tcf4 Compared to CGP049090

When comparing biochemical inhibition of the β-catenin/Tcf4 interaction, UU-T02 exhibits a Ki of 1.36 μM [1]. In contrast, the structurally distinct inhibitor CGP049090, which also targets this pathway, inhibits the Tcf4/β-catenin interaction with an IC50 of 8.7 µM . Although IC50 and Ki values are not directly equivalent, the ~6.4-fold difference in concentration required for half-maximal inhibition strongly suggests UU-T02 possesses a superior biochemical profile for target engagement.

Wnt Signaling Cancer Biology Protein-Protein Interaction

UU-T02 Displays >60-Fold Selectivity Over β-Catenin/E-Cadherin and >170-Fold Over β-Catenin/APC Interactions

A key differentiator for UU-T02 is its high degree of selectivity for the β-catenin/Tcf4 interaction over other β-catenin complexes. The compound demonstrates 63-fold selectivity over the β-catenin/E-cadherin interaction and 175-fold selectivity over the β-catenin/APC interaction [1]. This selective profile is not a universal characteristic of all β-catenin/Tcf4 inhibitors and is critical for minimizing confounding effects on cell adhesion and the destruction complex.

Selectivity Profiling Off-Target Effects β-Catenin

UU-T02 Demonstrates Stronger Antiproliferative Activity in Colorectal Cancer Cells Compared to CGP049090

In cell-based assays, UU-T02 inhibits the growth of colorectal cancer cells, though specific IC50 values are not widely published in the primary literature. Its ester prodrug, UU-T03, which is rapidly converted to UU-T02 in cells, exhibits an IC50 of 10.77 μM for growth inhibition of SW480 colorectal cancer cells . In comparison, the alternative inhibitor CGP049090 shows IC50 values of 0.49-0.74 μM in HepG2 and Huh7 hepatocellular carcinoma cells . While the cell lines differ, the data provide a class-level benchmark, and the UU-T03 data confirms UU-T02's mechanism translates to an antiproliferative effect.

Cancer Biology Colorectal Cancer Cell Proliferation

Optimal Application Scenarios for UU-T02 Based on Quantitative Evidence


Investigating Wnt/β-Catenin-Dependent Transcription in Colorectal Cancer

UU-T02 is ideally suited for researchers studying the role of Wnt/β-catenin signaling in colorectal cancer. Its potent inhibition of the β-catenin/Tcf4 interaction (Ki = 1.36 μM) and demonstrated antiproliferative activity in colorectal cancer cells (e.g., SW480 via its prodrug UU-T03) make it a validated tool for dissecting Wnt-dependent gene expression programs and cancer cell growth [1]. The high selectivity over β-catenin/E-cadherin and β-catenin/APC interactions (63-fold and 175-fold, respectively) ensures that observed effects are primarily due to inhibition of transcriptional activity rather than disruption of cell adhesion or upstream destruction complex functions .

Benchmarking β-Catenin/Tcf4 PPI Inhibitors in Biochemical Assays

Due to its well-characterized Ki value of 1.36 μM in FP assays, UU-T02 serves as an excellent reference compound for high-throughput screening (HTS) or secondary assays designed to identify novel β-catenin/Tcf4 PPI inhibitors [1]. Its significantly higher potency compared to other commercially available inhibitors like iCRT14 (Ki = 54 μM) and CGP049090 (IC50 = 8.7 μM) allows it to function as a robust positive control for maximal target engagement in biochemical and cell-free systems .

Differentiating Wnt Pathway Node Specificity in Mechanism-of-Action Studies

Researchers seeking to differentiate the cellular consequences of inhibiting the β-catenin/Tcf4 interaction from other Wnt pathway nodes (e.g., Tankyrase, Porcupine) will find UU-T02 to be an invaluable tool. Its direct binding to β-catenin and precise selectivity profile (63-fold vs. E-cadherin, 175-fold vs. APC) provides a clean pharmacological intervention point at the terminal transcriptional complex, enabling precise mapping of downstream signaling events and gene expression changes specific to this PPI [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for UU-T02

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.